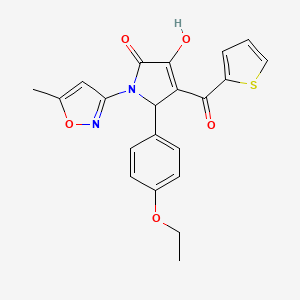

5-(4-ethoxyphenyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one

Description

The compound 5-(4-ethoxyphenyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one is a heterocyclic molecule featuring a pyrrolone core substituted with an ethoxyphenyl group, a 5-methylisoxazole ring, and a thiophene-2-carbonyl moiety. For instance, compounds with ethoxyphenyl groups (e.g., ) often exhibit enhanced solubility compared to halogenated derivatives due to the alkoxy group’s electron-donating nature . The thiophene carbonyl moiety may influence electronic conjugation and intermolecular interactions, as seen in chromenone derivatives () where carbonyl groups participate in hydrogen bonding .

Properties

IUPAC Name |

2-(4-ethoxyphenyl)-4-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O5S/c1-3-27-14-8-6-13(7-9-14)18-17(19(24)15-5-4-10-29-15)20(25)21(26)23(18)16-11-12(2)28-22-16/h4-11,18,25H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXJBWCVCIFYUKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2C(=C(C(=O)N2C3=NOC(=C3)C)O)C(=O)C4=CC=CS4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(4-ethoxyphenyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research.

Chemical Structure and Properties

The molecular formula of the compound is . The compound features a pyrrole core substituted with various functional groups, which contribute to its biological activity.

Structural Information

| Property | Value |

|---|---|

| Molecular Formula | C23H21N3O5S |

| Molecular Weight | 453.49 g/mol |

| SMILES | CCOC1=CC=C(C=C1)C(=C(C(=O)N2C3=NOC(=C3)C)O)C(=O)C4=CC5=CC=CC=C5O4 |

| InChI Key | NZPWVRWBXIZLDI-CZIZESTLSA-N |

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. In vitro studies demonstrate effectiveness against a range of bacterial strains, suggesting potential as an antibacterial agent.

Anticancer Properties

The compound has been studied for its anticancer activity. In vitro assays reveal that it can inhibit the proliferation of various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, particularly in breast and lung cancer cells.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. It has shown the ability to inhibit pro-inflammatory cytokines in cell cultures, indicating potential for treating inflammatory diseases.

The biological activity of this compound is believed to be mediated through several pathways:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammation and cancer progression.

- Receptor Modulation : It may interact with receptors that regulate cell growth and apoptosis.

- Oxidative Stress Reduction : The antioxidant properties could play a role in mitigating oxidative stress-related damage in cells.

Study 1: Antimicrobial Efficacy

A study conducted on various derivatives of pyrrole compounds demonstrated that 5-(4-ethoxyphenyl)-3-hydroxy derivatives exhibited enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics, indicating superior efficacy.

Study 2: Anticancer Activity

In a series of experiments on human cancer cell lines, the compound was found to induce apoptosis via the mitochondrial pathway. Flow cytometry analysis showed an increase in annexin V-positive cells, confirming apoptotic cell death.

Study 3: Anti-inflammatory Mechanism

Research published in International Journal of Biology and Chemistry revealed that the compound effectively reduced TNF-alpha levels in lipopolysaccharide-stimulated macrophages, highlighting its potential as an anti-inflammatory agent .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on Physicochemical Properties

The ethoxyphenyl group in the target compound contrasts with halogenated analogs (e.g., 4-chlorophenyl or 4-fluorophenyl in ). In contrast, the ethoxy group (-OCH₂CH₃) improves solubility and metabolic stability due to its polarity and resistance to oxidative degradation . For example, in , chloro and bromo derivatives of thiazole-pyrazole hybrids showed antimicrobial activity, but their halogenated aryl groups likely contributed to higher LogP values compared to alkoxy-substituted analogs .

Heterocyclic Core Modifications

- Isoxazole vs. Triazole/Thiazole: The 5-methylisoxazole in the target compound differs from triazole or thiazole cores in , and 4. However, their oxygen atom may engage in hydrogen bonding, similar to the hydroxy group in ’s pyrazolone derivatives .

- Thiophene Carbonyl vs. Benzoyl Groups: The thiophene-2-carbonyl moiety introduces sulfur-based conjugation, which may enhance π-π stacking with aromatic residues in proteins compared to benzoyl groups (). This is critical in kinase inhibitors (e.g., chromenone derivatives in ) where such interactions stabilize binding .

Comparative Data Table

Research Findings and Implications

- Synthetic Feasibility : The target compound’s synthesis may parallel methods in and , where multi-step reactions (e.g., coupling, cyclization) assemble complex heterocycles .

- Gaps in Knowledge: Direct data on pharmacokinetics, toxicity, and target engagement are absent. Further studies should prioritize assays comparing halogenated vs. alkoxy-substituted analogs.

Q & A

Q. What are the key synthetic pathways for this compound, and what reagents/solvents are critical?

The synthesis involves multi-step organic reactions. Critical steps include:

- Coupling reactions using sodium hydride as a base and dimethyl sulfoxide (DMSO) or dichloromethane (DCM) as solvents .

- Functional group introductions (e.g., thiophene-2-carbonyl) via acid chloride intermediates .

- Cyclization under controlled pH and temperature to form the pyrrolone core .

Q. Which spectroscopic and chromatographic methods are essential for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : For structural elucidation of substituents (e.g., ethoxyphenyl, isoxazole) .

- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% required for pharmacological studies) .

- Mass Spectrometry (MS) : Confirms molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity during synthesis?

- Temperature control : Reactions often proceed at 50–80°C to balance kinetics and side-product formation .

- Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance solubility of intermediates but may require switching to DCM for acid-sensitive steps .

- Catalyst screening : Triethylamine or DMAP (4-dimethylaminopyridine) can improve acylation efficiency .

Q. What strategies resolve contradictions between experimental data (e.g., NMR vs. X-ray)?

- X-ray crystallography : Provides definitive bond lengths/angles (e.g., resolving keto-enol tautomerism in the pyrrolone ring) .

- 2D NMR techniques (e.g., COSY, NOESY): Clarify ambiguous proton-proton correlations .

- Computational validation : Density Functional Theory (DFT) calculations predict NMR chemical shifts for comparison .

Q. How can computational methods predict reactivity or biological activity?

- Molecular docking : Screens binding affinity to targets (e.g., enzymes with thiophene-recognition sites) .

- DFT studies : Analyze electron distribution in the isoxazole and thiophene moieties to predict sites for electrophilic substitution .

- Pharmacophore modeling : Identifies key functional groups (e.g., 3-hydroxy group) for antibacterial activity .

Q. What challenges arise in establishing structure-activity relationships (SAR)?

- Substituent variability : Ethoxyphenyl vs. nitrophenyl groups significantly alter solubility and bioactivity .

- Stereochemical effects : The Z-configuration of the thiophene-carbonyl group impacts target binding .

- Metabolic stability : The 5-methylisoxazole group may undergo hepatic oxidation, requiring prodrug strategies .

Methodological Recommendations

- Contradiction analysis : Cross-validate NMR and X-ray data with computational models to address discrepancies .

- SAR studies : Synthesize derivatives with modified substituents (e.g., replacing ethoxy with methoxy) and compare bioactivity .

- Reaction optimization : Use Design of Experiments (DoE) to systematically vary temperature, solvent, and catalyst ratios .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.